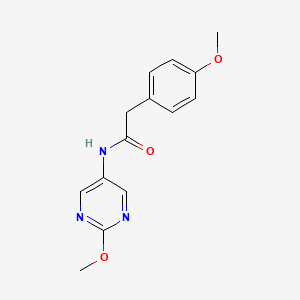

![molecular formula C13H15ClN2 B2684670 1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride CAS No. 1052545-57-9](/img/structure/B2684670.png)

1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methylphenyl)methyl-1,2-dihydropyridin-2-imine hydrochloride (1-MPDIHCl) is a novel and promising compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the pyridine family and is classified as an imine derivative. It has been synthesized from the reaction of 4-methylphenyl acetonitrile and 1,2-dihydropyridine hydrochloride. This compound has been studied for its potential to serve as a substrate for various enzymes, as well as its ability to act as a ligand in biochemical and physiological research.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

"1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride" derivatives are synthesized through various chemical reactions, highlighting their versatility in organic chemistry. For instance, the synthesis of pyridines from cyclic six-membered imines demonstrates the efficient conversion under mild conditions into corresponding pyridines, showcasing the regioselective α, α-dichlorination followed by double dehydrochlorination (Kimpe, Keppens, & Fonck, 1996). Additionally, the synthesis of a new series of pyridine and fused pyridine derivatives involves reactions that afford isoquinoline derivatives, indicating the compound's potential as a precursor for complex heterocyclic systems (Al-Issa, 2012).

Potential in Material Science

Research into macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate, related to the chemical family of "this compound", suggests applications in material science. The formation of trimeric and tetrameric imide-based macrocyclic esters shows promise for creating new materials with specific mechanical properties, opening avenues for innovations in material design (Mocilac & Gallagher, 2013).

Coordination Chemistry and Ligand Design

The compound's derivatives serve as ligands in coordination chemistry, indicating their utility in synthesizing metal complexes with potential applications in catalysis and materials science. For example, Ag(I) complexes of imine derivatives demonstrate the compound's role in forming structurally unique complexes, which may be explored for catalytic activities or as functional materials (Adeleke, Zamisa, & Omondi, 2021).

Chemical Transformations and Methodologies

The compound and its derivatives are instrumental in developing new chemical transformations, such as the ammonia equivalent for catalyzed intermolecular hydroamination of alkynes. This showcases the compound's utility in synthetic organic chemistry, providing a pathway to synthesize primary amines efficiently (Haak, Siebeneicher, & Doye, 2000).

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]pyridin-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14;/h2-9,14H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNISSVMSBMBYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=CC2=N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671554 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

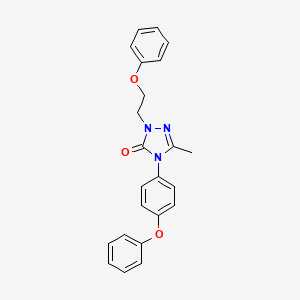

![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)

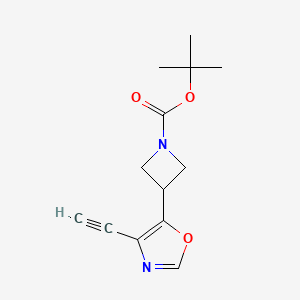

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2684591.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![2-[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)

![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)

![1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2684604.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)